2-(2,3-Dichlorophenyl)pyrrolidine
Overview
Description
“2-(2,3-Dichlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its contribution to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.11 . More specific properties such as density, boiling point, and flash point are not available in the literature.
Scientific Research Applications
Structural Analysis and Conformational Studies :
- (Ray et al., 1998) examined a molecule closely related to 2-(2,3-Dichlorophenyl)pyrrolidine, focusing on its envelope conformation and the planarity of its rings, providing insights into the molecular structure and stability of such compounds.
Synthetic Methods and Labeling :
- (Hamada et al., 1975) discussed the preparation of tritium-labeled 2,4-dichlorophenyl pyrrolidinecarboxylate, highlighting techniques in molecular labeling which are crucial in tracking and studying the behavior of these compounds in various environments.
Pyrrolidines in Industrial and Medicinal Chemistry :
- (Żmigrodzka et al., 2022) explored the synthesis of pyrrolidines, noting their significance in medicine and industry, such as in the creation of dyes or agrochemical substances.
Spectroscopic Properties and Molecular Structure :
- (Lukes et al., 2015) provided a comprehensive analysis of the spectroscopic properties of dihydropyrazines, which have structural similarities with this compound, elucidating the role of such compounds in spectroscopic and electrochemical applications.
Synthesis and Application in Medicinal Chemistry :
- (Sroor, 2019) described the synthesis of pyrrolo[2,3-b]pyridine scaffolds, showcasing the potential for these compounds in developing biologically active molecules.
Preparation and Characterization of Analogues :
- (Wallach et al., 2015) examined the preparation of pyrrolidine analogues and their characterization, which is essential in understanding the properties and potential applications of these compounds.
Chemical Reactions and Synthetic Routes :
- (Ghelfi et al., 2003) studied the reaction of chlorinated pyrrolidinones, providing insights into the synthesis of compounds that can be applied in the creation of agrochemicals or medicinal compounds.
Binding Affinity and Sigma Receptor Interaction :
- (de Costa et al., 1992) explored the binding affinity of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines at the sigma receptor, indicating the potential therapeutic applications of these compounds.
Molecular Imprinting for Sensor Development :
- (Liu et al., 2016) developed an electrochemical sensor using molecularly imprinted polymers, demonstrating the utility of pyrrolidine derivatives in sensor technology.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2,3-dichlorophenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are characterized by their target selectivity .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives are involved in various biological activities . For instance, natural tetramates, structurally featured with a tetramic acid (pyrrolidine-2,4-dione) moiety, are discovered from diverse organism resources exhibiting a broad range of bioactivities .
Result of Action
It is known that pyrrolidine derivatives have been associated with a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring, a significant feature of pyrrolidine derivatives, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dichlorophenyl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules, such as receptors and transport proteins, influencing their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can alter gene expression patterns, potentially leading to changes in the production of proteins that are crucial for cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these molecules, thereby altering their function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or receptors . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites . For example, it may be metabolized by cytochrome P450 enzymes, leading to the production of metabolites that can further interact with cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity . The transport mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVTWBMAMRYGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398432 | |
Record name | 2-(2,3-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-30-8 | |
Record name | 2-(2,3-Dichlorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-dichlorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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